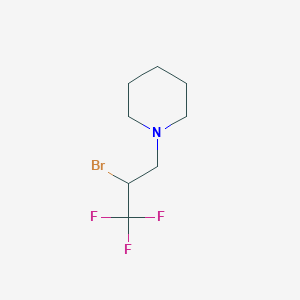

1-(2-Bromo-3,3,3-trifluoropropyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Structural Modification

Captodative Formyl- and Acyl(amino)alkenes : This research investigated the reaction of piperidine with 3-bromo-3-buten-2-one, resulting in the formation of compounds with a weakly basic tertiary amino group. The reaction is indicative of the chemical versatility and potential for modification of piperidine structures, including those like 1-(2-Bromo-3,3,3-trifluoropropyl)piperidine (Rulev et al., 2003).

Preparative-scale synthesis of 3,3,3-trifluoropropene oxide : This study describes a method for preparing 2-bromo-3,3,3-trifluoropropyl acetate, a compound closely related to the structure of this compound, showcasing a process that might be applicable for further derivations of the compound (Ramachandran & Padiya, 2007).

Azirine Strategy for Synthesis of Alkyl 4-Amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates : This study used a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted aminopyrroles, demonstrating the potential of incorporating trifluoropropyl groups into complex heterocyclic structures (Khlebnikov et al., 2018).

Chemical Reactions and Pathways

Hetarynes IX : The study explored the reactions of bromoethoxypyridines with lithium piperidide in piperidine, hinting at the reactivity of piperidine derivatives and potentially offering insight into the chemical behavior of this compound under similar conditions (Plas et al., 2010).

Superacid-catalyzed preparation of aryl-substituted piperidines : This research involved the electrophilic chemistry of tetrahydropyridines in superacid, leading to aryl-substituted piperidines, which might relate to the structural modification or synthesis pathways for this compound (Klumpp et al., 2001).

Relay Photocatalytic Reaction : A photocatalytic defluorinative reaction with N-aryl amino acids using a bulk industrial chemical closely related to this compound was studied, showcasing advanced chemical synthesis techniques that may be applicable to similar compounds (Zeng et al., 2022).

Biological Applications and Mechanistic Insights

- Discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides : This research identified piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, suggesting the biological relevance of piperidine derivatives and potentially guiding further research on similar compounds like this compound for biological applications (Thalji et al., 2013).

Propriétés

IUPAC Name |

1-(2-bromo-3,3,3-trifluoropropyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrF3N/c9-7(8(10,11)12)6-13-4-2-1-3-5-13/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVNSMUEFJOGCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,4,5-Tetrahydrobenzo[cd]indazole](/img/structure/B2630112.png)

![4-Isopropyl-2-[(2-methoxybenzyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2630113.png)

![6-[4-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2630114.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-butoxyphenyl)methanone](/img/structure/B2630115.png)

![6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2630128.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2630129.png)

![N'-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2630132.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2630133.png)